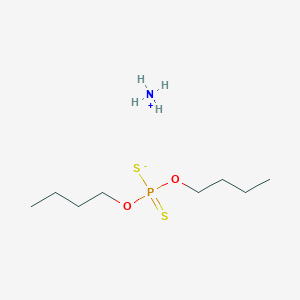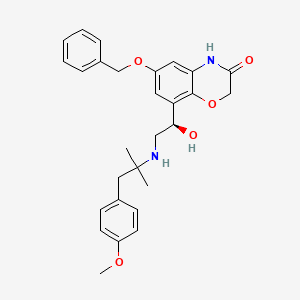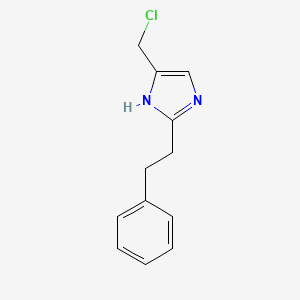
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is a white solid compound characterized by the presence of furan and carboxylic acid functional groups. It is known for its potential use as an intermediate or reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid can be synthesized through various organic synthesis reactions. One common method involves the reaction of phthalic anhydride with glyoxylic acid under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Isobenzofurancarboxylic Acid: Shares structural similarities but differs in functional groups and reactivity.
1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl Ester: Another related compound with distinct properties and applications.
Properties
CAS No. |
26597-44-4 |
|---|---|
Molecular Formula |
C₁₇H₂₀O₅ |
Molecular Weight |
304.34 |
Origin of Product |
United States |
Q1: What is the role of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid in the synthesis of integrin antagonists?
A1: this compound serves as a crucial building block in the multi-step synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives, which act as integrin antagonists []. It reacts with β-alanine benzyl ester p-toluenesulfonate to form a key intermediate, 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester. This intermediate is then further modified to introduce various amine substituents, ultimately leading to the target integrin antagonist compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







